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Introduction

Tanerasertib (also known as ALTA-2618) is a potent, orally bioavailable, and highly selective
covalent allosteric inhibitor of the AKT1 E17K mutation. This mutation is a known oncogenic
driver in a variety of solid tumors, including breast, endometrial, and prostate cancers.
Tanerasertib's mechanism of action involves the specific targeting of the mutant AKT1 protein,
leading to the suppression of downstream signaling pathways and subsequent tumor growth
inhibition. Preclinical studies have demonstrated significant anti-tumor activity in patient-derived
xenograft (PDX) models of cancers harboring the AKT1 E17K mutation. Complete responses
have been observed in a breast cancer PDX model with sustained dosing, and the compound
is generally well-tolerated in mice without inducing hyperglycemia, a common side effect of
non-selective AKT inhibitors.

These application notes provide a comprehensive overview of the administration of
Tanerasertib in mouse models for preclinical efficacy and pharmacokinetic studies, based on
available data. Detailed experimental protocols are provided to guide researchers in designing
and executing their in vivo studies.

Data Presentation
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Table 1: Preclinical Efficacy of Tanerasertib in AKT1
E17K Mutant PDX Mouse Models

Treatmen .
Tumor Mouse Dosing . Observed Referenc
t Dose Duration .
Type Model Schedule Efficacy e
(Oral)
HR+/HER2
10 ) Not Tumor
low Breast PDX Once daily » ) [1]
mg/kg/day Specified Regression
Cancer
Complete
HR+/HER2 30 and
low Breast PDX Once daily 60 days Sustained [1]
mg/kg/day
Cancer Tumor
Regression
Triple-
Negative As low as
) Not Tumor
Breast PDX 10 Once daily - ) [1]
Specified Regression
Cancer mg/kg/day
(TNBC)
_ As low as
Endometria ) Not Tumor
PDX 10 Once daily N _ [1]
| Cancer Specified Regression
mg/kg/day

Table 2: Pharmacokinetic Parameters of Tanerasertib in
Mice (Representative)
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Parameter Value Unit Notes
Data not publicly Should be determined
Cmax ) ng/mL .
available empirically.
Data not publicly Should be determined
Tmax ) hours .
available empirically.
) Data not publicly Should be determined
t1/2 (half-life) ) hours .
available empirically.

Described as having
Bioavailability High - high oral
bioavailability.[2]

i Described as having
Clearance Low mL/min/kg
low clearance.[2]

Note: Specific quantitative pharmacokinetic data for Tanerasertib in mice is not currently
available in the public domain. The information provided is based on qualitative descriptions
from preclinical studies. Researchers should perform their own pharmacokinetic studies to
determine these parameters for their specific experimental conditions.

Experimental Protocols
Protocol 1: Establishment of AKT1 E17K Positive
Patient-Derived Xenograft (PDX) Models

This protocol describes the general procedure for establishing PDX models from patient tumor
tissue.

Materials:
o Fresh, sterile patient tumor tissue harboring the AKT1 E17K mutation
e Immunodeficient mice (e.g., NOD/SCID Gamma (NSG) mice, 6-8 weeks old, female)

 Sterile transport medium (e.g., DMEM with antibiotics) on ice
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Sterile surgical instruments (scalpels, forceps, scissors)

Anesthesia (e.qg., isoflurane or ketamine/xylazine cocktail)

Surgical clips or sutures

Sterile phosphate-buffered saline (PBS)

Calipers for tumor measurement

Procedure:

» Tissue Acquisition: Collect fresh tumor tissue from consenting patients under sterile
conditions. Place the tissue in a sterile collection tube with transport medium on ice and
process within 2-4 hours.

o Tissue Processing: In a biological safety cabinet, wash the tumor tissue with cold sterile PBS
to remove blood and necrotic tissue. Mince the tumor into small fragments (approximately 2-
3 mm3).

e Mouse Preparation and Tumor Implantation:

o Anesthetize the mouse using an approved institutional protocol.

[¢]

Shave the hair from the implantation site (typically the right flank).

[¢]

Sterilize the skin with an appropriate antiseptic.

[e]

Make a small incision (approximately 5 mm) in the skin.

o

Using sterile forceps, create a subcutaneous pocket.

[¢]

Implant one or two tumor fragments into the subcutaneous pocket.

o Close the incision with surgical clips or sutures.

e Post-Operative Care and Monitoring:

o Monitor the mice for recovery from anesthesia.
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o House the mice in a specific pathogen-free (SPF) environment.
o Monitor the mice at least twice weekly for tumor growth by palpation.

o Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week.
Calculate tumor volume using the formula: Volume = (Length x Width?) / 2.

Passaging: When the tumor volume reaches approximately 1000-1500 mm3, euthanize the
mouse and aseptically resect the tumor. A portion of the tumor can be used for implantation
into a new cohort of mice (passaging), cryopreserved for future use, or fixed for
histopathological and molecular analysis. Efficacy studies are typically performed with stable
PDX lines after 2-3 passages.

Protocol 2: Oral Administration of Tanerasertib for
Efficacy Studies

This protocol outlines the procedure for treating tumor-bearing mice with Tanerasertib.

Materials:

Tanerasertib (ALTA-2618) powder

Vehicle for oral formulation (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v)
Tween 80 in sterile water)

Balance, weigh boats, spatulas

Vortex mixer and/or sonicator

Oral gavage needles (20-22 gauge, ball-tipped)

Syringes (1 mL)

Established PDX tumor-bearing mice with tumor volumes of 100-200 mm?3

Procedure:

Formulation Preparation:
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o Calculate the required amount of Tanerasertib and vehicle based on the number of mice,
their average weight, and the desired dose (e.g., 10 mg/kg or 30 mg/kg). A typical dosing
volume is 10 mL/kg.

o Prepare the vehicle by dissolving Tween 80 in sterile water, followed by the addition of
CMC with continuous stirring until a homogenous suspension is formed.

o Weigh the appropriate amount of Tanerasertib powder and suspend it in the prepared
vehicle.

o Vortex and/or sonicate the suspension to ensure it is homogenous before each
administration. Prepare fresh daily.

e Animal Randomization and Dosing:

o Once tumors reach the desired size (100-200 mm3), randomize the mice into treatment
and vehicle control groups (typically n=8-10 mice per group).

o Record the initial tumor volume and body weight of each mouse.
o Administer Tanerasertib or vehicle via oral gavage once daily.

e Monitoring and Data Collection:
o Measure tumor volumes and body weights 2-3 times per week.

o Monitor the animals daily for any signs of toxicity (e.g., changes in behavior, posture, or
signs of distress).

o Continue treatment for the planned duration of the study (e.g., 60 days).
o Endpoint and Analysis:
o At the end of the study, euthanize the mice and resect the tumors.

o Measure the final tumor volume and weight.
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o Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle
control group.

o Tumor tissue can be processed for pharmacodynamic biomarker analysis (e.g., Western
blot for pAKT S473).

Protocol 3: Pharmacokinetic Study of Tanerasertib in
Mice
This protocol provides a general framework for assessing the pharmacokinetic profile of

Tanerasertib.

Materials:

Non-tumor-bearing or tumor-bearing mice (specify strain)

Tanerasertib formulated for oral administration

Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

Anesthesia (for terminal blood collection if required)

Centrifuge for plasma separation

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

e Dosing: Administer a single oral dose of Tanerasertib to a cohort of mice.
e Blood Sampling:

o Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8,
and 24 hours).

o Blood can be collected via sparse sampling (different mice at each time point) or serial
sampling from the same mouse (e.g., tail vein or saphenous vein).
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o Collect blood into EDTA-coated tubes.

e Plasma Preparation:

o Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the
plasma.

o Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
e Bioanalysis:

o Quantify the concentration of Tanerasertib in the plasma samples using a validated
bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-
MS/MS).

e Data Analysis:
o Plot the plasma concentration of Tanerasertib versus time.

o Calculate key pharmacokinetic parameters such as Cmax (maximum concentration),
Tmax (time to maximum concentration), and t1/2 (elimination half-life) using appropriate
software.

Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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